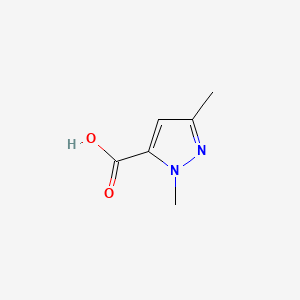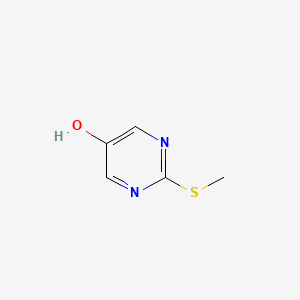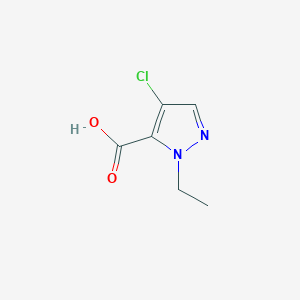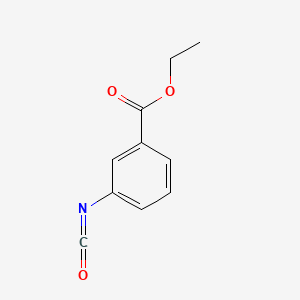
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (4MCHPMA) is a cyclic secondary amine that is used in a variety of scientific research applications. It is a versatile compound that can be used in both organic and inorganic synthesis, as well as in biochemical and physiological studies. 4MCHPMA has several advantages and limitations when used in laboratory experiments, and its mechanism of action is well-understood.
Wissenschaftliche Forschungsanwendungen
Novel Cobalt(II) Complexes
The compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (referred to as LA) has been utilized in synthesizing novel cobalt(II) complexes. These complexes have shown promise in catalyzing the polymerization of methyl methacrylate to produce poly(methyl methacrylate). The study highlighted the influence of ligand architecture on catalytic activity, noting that increased steric bulk around the metal center resulted in decreased catalytic activity (Ahn et al., 2016).
Antioxidant and Enzymatic Inhibition
γ-Pyridinyl Amine Derivatives
Research involving diverse γ-pyridinyl amine derivatives, including cyclic analogs, has demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. This research underscores the potential of these compounds in the design and development of new pyridine-based molecules with dual functionalities, especially for antioxidant and acetylcholinesterase inhibitory activities (Vargas Méndez & Kouznetsov, 2015).
Synthesis and Applications in Chemistry
Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives
These derivatives have been successfully synthesized under solvent-free conditions using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This synthesis methodology offers a useful approach for creating N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives with good to high yields (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Modeling and Design
Diiron(III) Complexes as Methane Monooxygenases Models
Diiron(III) complexes containing the (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and its analogs have been studied as functional models for methane monooxygenases. These complexes were observed to catalyze the selective hydroxylation of alkanes, showing the potential for practical applications in chemical transformations and the pharmaceutical industry (Sankaralingam & Palaniandavar, 2014).
Catalysis and Polymerization
Copolymerization of Cyclohexene Oxide/Carbon Dioxide
The compound has been involved in the catalysis of the copolymerization of cyclohexene oxide and carbon dioxide. This study demonstrated the use of chromium(III) amino-bis(phenolato) complexes in the polymerization process, highlighting the structural and catalytic versatility of these complexes (Devaine-Pressing et al., 2015).
Eigenschaften
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDUPDEYUFILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256855 |
Source


|
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine | |
CAS RN |
626216-69-1 |
Source


|
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)

